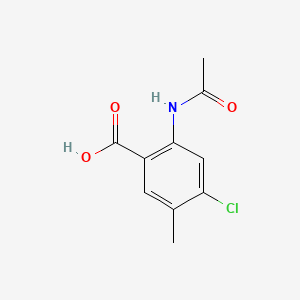

2-Acetamido-4-chloro-5-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-chloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-5-3-7(10(14)15)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWNCQRFCPAMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Acetamido-4-chloro-5-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Acetamido-4-chloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. The proposed synthesis is a two-step process commencing with the regioselective chlorination of 2-Amino-5-methylbenzoic acid to yield the key intermediate, 2-Amino-4-chloro-5-methylbenzoic acid. This is followed by the acetylation of the amino group to afford the final product. This document furnishes detailed experimental protocols, discusses the underlying chemical principles, and offers insights into the selection of reagents and reaction conditions, tailored for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

This compound is a multifaceted aromatic compound. Its structure, featuring a carboxylic acid, an acetamido group, a chloro substituent, and a methyl group, presents a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemical entities. The strategic positioning of these functional groups allows for a range of chemical modifications, making it a valuable building block in medicinal chemistry and materials science.

The synthetic approach detailed herein is predicated on a logical and efficient two-step sequence. This strategy was devised for its robustness and reliance on well-established chemical transformations, thereby maximizing the potential for high yield and purity.

Logical Synthesis Pathway

The synthesis initiates with a commercially available starting material, 2-Amino-5-methylbenzoic acid, and proceeds as follows:

-

Step 1: Electrophilic Aromatic Substitution (Chlorination): The aromatic ring of 2-Amino-5-methylbenzoic acid is subjected to chlorination to introduce a chlorine atom at the C4 position. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.

-

Step 2: N-Acetylation: The amino group of the resulting 2-Amino-4-chloro-5-methylbenzoic acid is then acetylated using acetic anhydride to yield the target compound, this compound.

The overall synthetic transformation is depicted in the diagram below.

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Amino-4-chloro-5-methylbenzoic acid

The inaugural step in the synthesis is the chlorination of 2-Amino-5-methylbenzoic acid. The success of this step hinges on achieving the desired regioselectivity, placing the chlorine atom at the C4 position.

Mechanistic Considerations and Reagent Selection

The amino (-NH2) and methyl (-CH3) groups are both activating and ortho, para-directing for electrophilic aromatic substitution. In the starting material, the position para to the strongly activating amino group is occupied by the methyl group. The positions ortho to the amino group are the C3 position and the carbon bearing the carboxylic acid. The positions ortho to the methyl group are C4 and C6. Therefore, the incoming electrophile (Cl+) will be directed to the C3, C4, and C6 positions. Steric hindrance from the adjacent carboxylic acid group at C1 and the methyl group at C5 makes substitution at C6 less favorable. The electronic activation at C4, being ortho to the methyl group and meta to the deactivating carboxylic acid, makes it a plausible site for chlorination.

Several chlorinating agents can be employed for this transformation, with N-Chlorosuccinimide (NCS) being a common and effective choice for the chlorination of activated aromatic rings.[1] Alternative reagents reported for similar transformations include cyanuric chloride and dichlorohydantoin.[2][3] The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) is often preferred to facilitate the dissolution of the starting material and the reagents.[1]

Experimental Protocol: Chlorination

Caution: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-methylbenzoic acid | 151.16 | 10.0 g | 0.066 |

| N-Chlorosuccinimide (NCS) | 133.49 | 9.2 g | 0.069 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Ice water | - | 500 mL | - |

| Dilute Hydrochloric Acid (1 M) | - | As needed | - |

| Ethanol | 46.07 | For washing | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.066 mol) of 2-Amino-5-methylbenzoic acid in 100 mL of N,N-dimethylformamide (DMF).

-

To this solution, add 9.2 g (0.069 mol) of N-Chlorosuccinimide (NCS) in portions over 15 minutes.

-

Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice water with vigorous stirring.

-

A precipitate will form. Adjust the pH of the suspension to approximately 6 with dilute hydrochloric acid.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting material and byproducts.

-

Dry the resulting solid, 2-Amino-4-chloro-5-methylbenzoic acid, in a vacuum oven.

Step 2: Synthesis of this compound

The final step of the synthesis is the acetylation of the amino group of the intermediate, 2-Amino-4-chloro-5-methylbenzoic acid. This is a standard and generally high-yielding reaction.

Mechanistic Considerations and Reagent Selection

The acetylation of an amino group is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation of the nitrogen to yield the stable amide product. Acetic anhydride is a commonly used, efficient, and readily available acetylating agent for this purpose.[4]

Experimental Protocol: Acetylation

Caution: Acetic anhydride is corrosive and a lachrymator. This procedure must be performed in a fume hood.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-chloro-5-methylbenzoic acid | 185.61 | 10.0 g | 0.054 |

| Acetic Anhydride | 102.09 | 15 mL | ~0.159 |

| Water | 18.02 | As needed | - |

Procedure:

-

Place 10.0 g (0.054 mol) of 2-Amino-4-chloro-5-methylbenzoic acid and 15 mL of acetic anhydride in a 100 mL Erlenmeyer flask.

-

Gently warm the mixture on a hot plate in a fume hood. The solid should dissolve.

-

Heat the solution for an additional 15-20 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and cautiously add 20 mL of cold water to the mixture to quench the excess acetic anhydride.

-

Heat the mixture to boiling to ensure the complete hydrolysis of any remaining acetic anhydride and to dissolve the product.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the final product, this compound, to a constant weight.

Figure 2: A summary of the experimental workflow for the synthesis.

Characterization

The identity and purity of the intermediate and the final product should be confirmed using standard analytical techniques, including:

-

Melting Point Determination: To assess the purity of the crystalline products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, C-Cl).

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Conclusion

This technical guide has delineated a practical and efficient two-step synthesis for this compound. The pathway leverages fundamental organic reactions, and the provided protocols are designed to be reproducible in a standard laboratory setting. By understanding the mechanistic underpinnings of each step, researchers can further optimize the reaction conditions to suit their specific needs, thereby facilitating the exploration of the chemical and biological properties of this and related compounds.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-Methylbenzoic Acid: A Versatile Aromatic Building Block for Synthesis and Industry. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

- 1. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 4. webassign.net [webassign.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-4-chloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Acetamido-4-chloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. In the absence of extensive experimentally-derived data in publicly accessible literature, this guide focuses on the robust, validated methodologies employed for the determination of these properties. By detailing the principles and procedural steps for characterization, this document serves as a foundational resource for researchers initiating work with this compound. We will explore its acidic nature, lipophilicity, solubility, and spectral characteristics, providing both predicted values and the experimental frameworks for their empirical validation.

Introduction and Molecular Structure

This compound belongs to the class of substituted benzoic acids, characterized by an acetamido, a chloro, and a methyl group on the benzene ring. These substitutions significantly influence the molecule's electronic distribution, steric hindrance, and overall physicochemical behavior, which in turn dictate its reactivity, bioavailability, and potential applications. Understanding these properties is a critical first step in any research and development pipeline.

Molecular Formula: C₁₀H₁₀ClNO₃ Molecular Weight: 227.64 g/mol CAS Number: 1204312-39-9

Acid Dissociation Constant (pKa)

The acidity of the carboxylic acid group is a paramount property, influencing its ionization state at different physiological pH values, which has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted pKa

Computational models predict a pKa value of 3.33 ± 0.10 for this compound.[1] This value suggests it is a moderately strong organic acid. However, empirical determination is essential for precise characterization.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of an acid.[1] The underlying principle involves monitoring the change in pH of a solution of the acid as a titrant of known concentration (typically a strong base like NaOH) is incrementally added.

Caption: Workflow for pKa determination by potentiometric titration.

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a co-solvent system if necessary (e.g., an acetonitrile-water mixture) to ensure complete dissolution.[1]

-

Titration: Place the solution in a thermostated vessel and incrementally add a standardized solution of sodium hydroxide. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be found at the midpoint of the steepest part of the titration curve.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross biological membranes.

Experimental Determination of LogP: Shake-Flask Method

The shake-flask method is the traditional and most direct way to determine LogP.[2] It involves dissolving the compound in a mixture of n-octanol and water, allowing the two phases to separate, and then measuring the concentration of the analyte in each phase.

Caption: Workflow for LogP determination using the shake-flask method.

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture for a sufficient time to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to achieve clear separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound, typically by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility

Solubility in both aqueous and organic solvents is a critical parameter for formulation development and for understanding the compound's behavior in various biological and chemical environments.

Qualitative Solubility

Based on its structure, this compound is expected to have low solubility in water and higher solubility in polar organic solvents such as alcohols, acetone, and dimethyl sulfoxide (DMSO).

Experimental Determination of Solubility

A common method for determining solubility is the equilibrium solubility method. This involves adding an excess of the solid compound to the solvent of interest, allowing the system to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze a known volume of the clear supernatant to determine the concentration of the dissolved compound using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Spectral Properties

Spectroscopic analysis provides invaluable information about the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the aromatic ring, the methyl group, the acetamido methyl group, the N-H proton, and the carboxylic acid proton would each give distinct signals.

-

¹³C NMR: Each unique carbon atom in the molecule would produce a separate signal, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H stretch (carboxylic acid): Broad peak around 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid and amide): Strong peaks around 1680-1710 cm⁻¹ and 1630-1680 cm⁻¹, respectively.

-

N-H stretch (amide): Around 3300 cm⁻¹

-

C-Cl stretch: Around 600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 227.64. Characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the acetyl group (-COCH₃), and the chlorine atom.

Summary of Physicochemical Properties

| Property | Predicted/Expected Value | Recommended Experimental Method |

| Molecular Weight | 227.64 g/mol | Mass Spectrometry |

| pKa | 3.33 ± 0.10[1] | Potentiometric Titration |

| Boiling Point | 432.9 ± 45.0 °C[1] | Differential Scanning Calorimetry (DSC)/Thermogravimetric Analysis (TGA) |

| Density | 1.394 ± 0.06 g/cm³[1] | Pycnometry |

| LogP | Not available | Shake-Flask Method or HPLC |

| Solubility | Low in water, higher in polar organic solvents | Equilibrium Solubility Method |

Conclusion

While experimentally determined data for this compound is not widely published, this guide provides a robust framework for its physicochemical characterization. The detailed methodologies for determining pKa, LogP, solubility, and spectral properties are based on well-established and validated scientific principles. For any researcher or drug development professional working with this compound, the application of these experimental protocols is a crucial step to building a comprehensive and reliable data package to inform further development.

References

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). International Journal of ChemTech Research, 5(5), 2390-2396. Retrieved from [Link]

-

Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (2010). Asian Journal of Chemistry, 22(3), 2168-2178. Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

Solubility of Benzoic Acid in Organic Solvents. (2015, January 12). Scribd. Retrieved from [Link]

Sources

Spectral Data of 2-Acetamido-4-chloro-5-methylbenzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Its structure, featuring an acetamido group, a chlorine atom, and a methyl group on the benzoic acid core, presents a unique combination of functional groups that influence its chemical and biological properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, synthesized from spectral data of analogous compounds.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the carbon atoms on the benzene ring is crucial for the assignment of NMR signals.

Caption: Experimental workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted mass spectral data for this compound are based on common fragmentation pathways for aromatic carboxylic acids and acetanilides.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion |

| 227/229 | [M]⁺ (Molecular ion) |

| 185/187 | [M - C₂H₂O]⁺ |

| 168/170 | [M - COOH - CH₃]⁺ |

| 154/156 | [M - C₂H₂O - OH]⁺ |

| 126/128 | [M - COOH - C₂H₂O]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 227, with an M+2 peak at m/z 229 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation Pattern: The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). [1][2]Additionally, fragmentation of the acetamido group can occur. A key fragmentation pathway for acetanilides is the loss of a ketene molecule (C₂H₂O).

A plausible fragmentation pathway is depicted below:

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a common ionization technique for mass spectrometry.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. The detailed interpretations and experimental protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and analytical sciences. The provided spectral predictions, based on the analysis of analogous compounds, offer a robust framework for the identification and characterization of this and structurally related molecules.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to Infrared and Raman Spectroscopy. Academic Press.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Field, L. D., Li, H., & Magill, A. M. (2013).

-

Characteristic IR Absorption Frequencies. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

-

Proton NMR Spectroscopy. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

-

Carbon NMR Spectroscopy. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

SDBS (Spectral Database for Organic Compounds). (n.d.). Retrieved from [Link]

-

JoVE. (n.d.). Spectroscopy of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

A Prospective Analysis of 2-Acetamido-4-chloro-5-methylbenzoic Acid and Its Derivatives: A Scaffold for Novel Therapeutics

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory in Drug Discovery

In the vast landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide delves into the untapped potential of 2-Acetamido-4-chloro-5-methylbenzoic acid and its derivatives, a unique molecular framework that, while not extensively studied, stands at the intersection of several biologically active classes of compounds. As Senior Application Scientists, we recognize that true breakthroughs often emerge from the systematic investigation of such unexplored territories.

This document is not a retrospective summary of established knowledge but rather a prospective analysis—a technical roadmap designed to inspire and guide the research and development of this promising class of molecules. By examining the biological activities of structurally related compounds, we can infer the potential therapeutic applications of this compound and lay the groundwork for its synthesis, evaluation, and eventual translation into novel therapeutic agents. This guide is structured to provide not just the "what" but the "why" and "how," empowering researchers to embark on a journey of discovery with a solid scientific and methodological foundation.

The Molecular Architecture: Understanding the Core Scaffold

The this compound molecule possesses a unique combination of functional groups on a benzoic acid backbone. Each of these substituents is known to contribute to the pharmacokinetic and pharmacodynamic properties of various drugs.

-

Benzoic Acid Core: A common scaffold in numerous biologically active compounds, the carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.

-

Acetamido Group (-NHCOCH₃): This group can participate in hydrogen bonding and can influence the molecule's solubility and metabolic stability.

-

Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent can modulate the acidity of the carboxylic acid and enhance lipophilicity, potentially improving membrane permeability.

-

Methyl Group (-CH₃): This small alkyl group can influence the molecule's steric profile and lipophilicity, which can affect its binding to biological targets.

The specific arrangement of these groups in this compound suggests the potential for a range of biological activities, drawing parallels from established classes of therapeutic agents.

Inferred Biological Potential: A Synthesis of Related Research

While direct biological data on this compound is limited, a comprehensive review of structurally analogous compounds provides compelling evidence for its potential in several therapeutic areas.

Local Anesthetic Activity

Derivatives of 4-(2-chloroacetamido)benzoic acid have been investigated as local anesthetic agents.[1][2] The underlying hypothesis is that the amide nitrogen, influenced by the electron-withdrawing chloroacetyl group, can achieve sufficient ionization to interact with voltage-gated sodium channels, a key mechanism for local anesthesia.[1] This suggests that this compound and its derivatives could be promising candidates for the development of novel local anesthetics with potentially favorable toxicity profiles.

Anticancer Potential

The benzoic acid scaffold is a recurring motif in a multitude of anticancer agents.[3] Various substituted benzoic acid derivatives have demonstrated the ability to inhibit cancer cell proliferation through diverse mechanisms, including the inhibition of key enzymes in signaling pathways.[3] For instance, derivatives of 4-(2-chloroacetamido)benzoic acid have been explored for their anticancer properties, with some compounds showing activity against cancer cell lines.[4] The chloroacetamido moiety is present in several biologically active compounds and is considered to play a crucial role in their activity.[4]

Antimicrobial Activity

Substituted benzoic acid derivatives have a long history of use as antimicrobial agents. The presence of a chloro group on the aromatic ring is often associated with enhanced antimicrobial activity. Studies on various chlorophenyl- and chloro-substituted benzoic acid derivatives have demonstrated their potential against a range of bacterial and fungal pathogens.[5] The specific substitution pattern of this compound warrants investigation into its potential as a novel antimicrobial agent.

Synthetic Pathways: From Concept to Compound

The synthesis of this compound and its derivatives can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below, providing a foundation for the production of these compounds for biological evaluation.

Proposed Synthesis of this compound

A logical synthetic approach would start from a readily available substituted aminobenzoic acid, followed by acetylation and chlorination steps.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 2-Amino-5-methylbenzoic acid

-

Dissolve 2-amino-5-methylbenzoic acid in a suitable solvent such as glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-acetamido-5-methylbenzoic acid.

Step 2: Chlorination of 2-Acetamido-5-methylbenzoic acid

-

Dissolve the 2-acetamido-5-methylbenzoic acid obtained in the previous step in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent system to obtain pure this compound.

Biological Evaluation: A Framework for Discovery

To elucidate the biological activities of this compound and its derivatives, a systematic screening process is essential. The following experimental protocols provide a starting point for investigating its potential as a therapeutic agent.

In Vitro Anticancer Activity Screening

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Example Data Presentation for Antimicrobial Activity

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| This compound | To be determined | To be determined | To be determined |

| Derivative 1 | To be determined | To be determined | To be determined |

| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |

| Fluconazole (Control) | N/A | N/A | 1 |

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Once initial biological activity is established, the synthesis and evaluation of a library of derivatives are crucial for understanding the structure-activity relationship (SAR). This involves systematically modifying the core scaffold and assessing the impact on potency, selectivity, and pharmacokinetic properties.

Caption: The iterative cycle of structure-activity relationship studies.

Future Directions and Conclusion

The exploration of this compound and its derivatives represents a promising frontier in the quest for novel therapeutic agents. This technical guide provides a comprehensive framework for initiating research in this area, from chemical synthesis to biological evaluation. The inferred potential for local anesthetic, anticancer, and antimicrobial activities, based on the established pharmacology of related compounds, underscores the importance of a thorough investigation of this unique chemical scaffold.

As researchers and drug development professionals, our path forward is clear: to systematically synthesize, screen, and optimize these compounds, thereby unlocking their full therapeutic potential. The methodologies and insights presented herein are intended to serve as a catalyst for this exciting endeavor, paving the way for the discovery of next-generation medicines.

References

-

Pavithra J, L Senthilkumar K, D Gokulan P, Priyanka M, Punitha S, & Punithkumar V. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]

-

Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate. (n.d.). Retrieved from [Link]

- CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents. (n.d.).

-

(PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization - ResearchGate. (n.d.). Retrieved from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023, May 29). Retrieved from [Link]

-

4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar. (2016, December 1). Retrieved from [Link]

-

CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC - NIH. (2024, March 7). Retrieved from [Link]

-

(12) United States Patent - Googleapis.com. (2008, December 5). Retrieved from [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Acetamido-4-chloro-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-4-chloro-5-methylbenzoic acid is a small molecule with a substitution pattern that suggests potential for diverse biological activities. While direct experimental evidence for its therapeutic targets is not yet available in the public domain, its structural similarity to known bioactive molecules allows for the formulation of several compelling hypotheses. This guide provides a comprehensive overview of these potential targets, rooted in a detailed analysis of structural analogies and a proposed roadmap for experimental validation. The primary objective is to furnish researchers and drug development professionals with a robust framework for investigating the therapeutic potential of this compound. We will explore potential roles in oncology, inflammation, and neuroscience, offering detailed protocols for a systematic and rigorous evaluation of its mechanism of action.

Introduction to this compound: A Molecule of Untapped Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, due to their potential for oral bioavailability and ability to modulate intracellular targets, remain a primary focus of drug discovery efforts. This compound possesses a unique combination of functional groups—a carboxylic acid, an acetamido group, a chloro substituent, and a methyl group on a benzene ring—that suggests the possibility of specific interactions with a range of biological targets.

This guide will dissect the molecule's structure to propose and explore three primary, plausible therapeutic avenues:

-

Cyclooxygenase (COX) Inhibition: Based on analogy to other anti-inflammatory benzoic acid derivatives.

-

Ion Channel Modulation: Drawing parallels with structurally related ion channel inhibitors.

-

Anticancer Activity: Investigating potential interference with cancer-related signaling pathways, a common theme among substituted benzoic acid compounds.

For each proposed target, we will delve into the scientific rationale, provide a detailed roadmap for experimental validation, and present visual workflows to guide laboratory investigation.

Potential Therapeutic Target I: Cyclooxygenase (COX) Enzymes

Scientific Rationale: Structural Analogy to NSAIDs

A significant class of non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid. These agents typically exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The structure of this compound shares features with known COX inhibitors. For instance, research on 5-acetamido-2-hydroxy benzoic acid derivatives has highlighted their potential as analgesic and anti-inflammatory agents, with a proposed mechanism involving COX-2 inhibition[1][2]. The acetamido group and the benzoic acid moiety are common features in this class of compounds. The chloro and methyl substitutions on the benzene ring of our molecule of interest could influence its binding affinity and selectivity for COX-1 versus COX-2.

Figure 1: Hypothesized inhibition of the COX pathway.

Experimental Validation Workflow

A tiered approach is recommended for validating the interaction of this compound with COX enzymes.

Tier 1: In Vitro Enzymatic Assays

-

Objective: To determine if the compound directly inhibits COX-1 and/or COX-2 activity.

-

Protocol:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to generate a dose-response curve.

-

Incubate the compound with recombinant human COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin H2, typically via a colorimetric or fluorometric method.

-

Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both COX-1 and COX-2 to determine the compound's potency and selectivity.

| Parameter | Description |

| IC50 (COX-1) | The concentration of the compound required to inhibit 50% of COX-1 activity. |

| IC50 (COX-2) | The concentration of the compound required to inhibit 50% of COX-2 activity. |

| Selectivity Index | The ratio of IC50 (COX-1) to IC50 (COX-2). A higher value indicates greater selectivity for COX-2. |

Tier 2: Cell-Based Assays

-

Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.

-

Protocol:

-

Use a relevant cell line, such as human macrophages (e.g., U937) or fibroblasts (e.g., HT-1080).

-

Induce inflammation and prostaglandin production by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).

-

Co-treat the cells with varying concentrations of this compound.

-

After an appropriate incubation period, collect the cell culture supernatant.

-

Quantify the levels of prostaglandin E2 (PGE2) using an ELISA kit.

-

-

Data Analysis: Determine the EC50 (half-maximal effective concentration) for the inhibition of PGE2 production.

Figure 2: Experimental workflow for COX inhibition validation.

Potential Therapeutic Target II: Ion Channels

Scientific Rationale: Structural Clues from Known Modulators

Certain substituted benzoic acid derivatives have been shown to modulate the activity of ion channels. For example, a compound referred to as CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) has been identified as an inhibitor of TMEM206-mediated currents[3]. While the substitution pattern is different from our molecule of interest, the presence of a chloro-substituted acetamido benzoic acid core suggests that this compound could potentially interact with ion channels. Additionally, derivatives of 4-(2-chloroacetamido) benzoic acid have been investigated as local anesthetic agents, which act by blocking voltage-gated sodium channels[4][5]. Therefore, it is plausible that this compound could modulate the activity of various ion channels, including those involved in pain signaling and cellular excitability.

Experimental Validation Workflow

A high-throughput screening approach followed by more detailed electrophysiological characterization is recommended.

Tier 1: High-Throughput Ion Channel Screening

-

Objective: To screen the compound against a panel of known ion channels to identify potential hits.

-

Protocol:

-

Utilize a commercial ion channel screening service or an in-house platform.

-

These platforms typically use automated patch-clamp or fluorescent-based assays to assess the activity of the compound on a wide range of ion channels (e.g., voltage-gated sodium, potassium, and calcium channels; ligand-gated ion channels).

-

Screen the compound at a fixed concentration (e.g., 10 µM) to identify any significant inhibitory or activating effects.

-

Tier 2: Manual Patch-Clamp Electrophysiology

-

Objective: To confirm and characterize the effects of the compound on the ion channels identified in the high-throughput screen.

-

Protocol:

-

Use cell lines expressing the specific ion channel of interest (e.g., HEK293 cells transfected with the channel's gene).

-

Perform whole-cell patch-clamp recordings to measure the ionic currents flowing through the channel.

-

Apply varying concentrations of this compound to the cells and record the changes in current amplitude and kinetics.

-

Investigate the mechanism of action (e.g., open-channel block, allosteric modulation) by applying different voltage protocols.

-

-

Data Analysis: Determine the IC50 or EC50 for the modulation of the ion channel and characterize the voltage- and state-dependence of the interaction.

Figure 3: Workflow for ion channel modulation validation.

Potential Therapeutic Target III: Anticancer Activity

Scientific Rationale: A Common Motif in Oncology

Benzoic acid and its derivatives are prevalent scaffolds in the development of anticancer agents, targeting a wide array of mechanisms including the inhibition of histone deacetylases (HDACs), protein kinases, and tubulin polymerization[6]. The specific substitution pattern of this compound could confer activity against various cancer-related targets. For example, the chloroacetamido moiety has been incorporated into compounds with biological activity[4]. A comprehensive screening approach is warranted to uncover any potential anticancer effects.

Experimental Validation Workflow

Tier 1: In Vitro Cancer Cell Line Screening

-

Objective: To assess the cytotoxic or anti-proliferative effects of the compound on a panel of human cancer cell lines.

-

Protocol:

-

Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).

-

Treat the cells with a range of concentrations of this compound for a defined period (e.g., 72 hours).

-

Assess cell viability using a standard assay such as MTT, SRB, or CellTiter-Glo.

-

-

Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line to identify sensitive cancer types.

Tier 2: Mechanism of Action Studies in Sensitive Cell Lines

-

Objective: To elucidate the cellular mechanism by which the compound exerts its anticancer effects in the most sensitive cell lines.

-

Protocol:

-

Cell Cycle Analysis: Treat sensitive cells with the compound and analyze the cell cycle distribution by flow cytometry after propidium iodide staining.

-

Apoptosis Assays: Assess for the induction of apoptosis using methods such as Annexin V/PI staining, caspase activity assays (e.g., caspase-3/7), and Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP).

-

Target Identification (Exploratory): Employ techniques like proteomics or transcriptomics (e.g., RNA-seq) to identify pathways and potential protein targets modulated by the compound.

-

Figure 4: Workflow for investigating anticancer activity.

Conclusion and Future Directions

This compound represents a molecule with significant, yet unexplored, therapeutic potential. This guide has outlined a series of rational, hypothesis-driven avenues for investigation, grounded in the structural similarities to known bioactive compounds. The proposed experimental workflows provide a clear and systematic path for elucidating the compound's mechanism of action and identifying its primary therapeutic targets.

The successful validation of any of these hypotheses would pave the way for further preclinical development, including lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive safety and toxicology assessments. The journey from a molecule of interest to a clinically viable therapeutic is long and challenging, but the foundational research outlined herein is a critical first step in unlocking the potential of this compound.

References

-

Kanhed, A., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. ResearchGate. [Link]

- Mahapatra, D. K., et al. (2016). 4-(2-chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents. UK Journal of Pharmaceutical and Biosciences, 4(6), 39.

-

Mihaljević, E., et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Physiology, 15. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76847715, Benzoic acid, 4-(acetylamino)-3-bromo-5-chloro-2-hydroxy-, methyl ester. [Link]

-

Adoo, E. K., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

-

Adoo, E. K., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Adoo, E. K., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

A Senior Application Scientist's Guide to the Synthesis of 2-Acetamido-4-chloro-5-methylbenzoic Acid Analogs and Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-acetamido-4-chloro-5-methylbenzoic acid and its derivatives. The document is structured to offer researchers, scientists, and drug development professionals both theoretical insights and practical, step-by-step protocols. We will delve into the strategic considerations behind the selection of precursors and reaction conditions, ensuring a robust and reproducible synthetic strategy. The core of this guide is built upon established chemical principles, with a focus on delivering a self-validating system of protocols for achieving high-purity compounds. All methodologies are supported by authoritative references to underscore the scientific integrity of the presented work.

Introduction: The Significance of Substituted Anthranilic Acids

Anthranilic acid (2-aminobenzoic acid) and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science.[1][2] These molecules serve as crucial precursors for a wide array of bioactive heterocycles, including quinazolinones and benzodiazepines, and are integral to the synthesis of various pharmaceuticals and dyes.[1][3] The specific substitution pattern of this compound, featuring an acetamido group, a chloro atom, and a methyl group, presents a unique electronic and steric profile. This functional group arrangement offers multiple points for diversification, making its analogs and derivatives attractive candidates for screening in drug discovery programs, particularly in the development of anti-inflammatory and analgesic agents.[2][4]

The strategic placement of the chloro and methyl groups on the aromatic ring influences the molecule's lipophilicity and binding interactions with biological targets, while the acetamido and carboxylic acid moieties provide handles for further chemical modifications. Understanding the nuances of synthesizing this core structure is paramount for unlocking its full potential in various research and development endeavors.

Core Synthetic Strategy: From Precursor to Target Molecule

The most logical and efficient synthetic route to this compound commences with the corresponding anthranilic acid precursor, 2-amino-4-chloro-5-methylbenzoic acid. This precursor can be synthesized through a multi-step process or procured from commercial suppliers. The key transformation is the selective N-acetylation of the amino group.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway:

Caption: Retrosynthetic pathway for the target molecule.

The primary focus of this guide will be the N-acetylation step, as the precursor, 2-amino-4-chloro-5-methylbenzoic acid, is a known compound.[5][6]

Experimental Protocols

Synthesis of 2-Amino-4-chloro-5-methylbenzoic Acid (Precursor)

For research teams electing to synthesize the precursor, a common industrial route involves the nitration of m-methylbenzoic acid, followed by reduction of the nitro group to an amine, and subsequent chlorination. A detailed, multi-step procedure is outlined in the patent literature.[7] This process requires careful control of reaction conditions to ensure desired regioselectivity.

Synthesis of this compound (Target Molecule)

The N-acetylation of 2-amino-4-chloro-5-methylbenzoic acid is typically achieved through reaction with acetic anhydride. This method is well-established for the synthesis of N-acetylanthranilic acid and its derivatives.[8][9][10]

Reaction Scheme:

Caption: N-Acetylation of the precursor to yield the target molecule.

Step-by-Step Protocol:

-

In a fume hood, suspend 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq.) in acetic anhydride (3.0-5.0 eq.).

-

Add a boiling chip to the mixture in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to a gentle reflux (approximately 120-140 °C) for 1-2 hours. The solid should dissolve as the reaction progresses.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and cautiously add water to the cooled mixture to quench the excess acetic anhydride. This is an exothermic reaction.

-

Cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Expected Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-4-chloro-5-methylbenzoic acid | C₈H₈ClNO₂ | 185.61 | 239-243 |

| This compound | C₁₀H₁₀ClNO₃ | 227.64 | (Not specified) |

Note: The melting point of the final product should be determined experimentally and compared to literature values if available.[11]

Synthesis of Analogs and Derivatives

The synthesized this compound serves as a versatile intermediate for the creation of a library of derivatives. The carboxylic acid and the aromatic ring are the primary sites for further modification.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid can be converted into esters, amides, and other derivatives using standard organic chemistry transformations.

Workflow for Carboxylic Acid Derivatization:

Caption: General workflow for creating ester and amide derivatives.

Protocol for Amide Synthesis (Example):

-

Convert this compound to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride.

-

In a separate flask, dissolve the desired amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Slowly add the acyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove salts and purify the product by column chromatography or recrystallization.

This approach has been successfully applied to the synthesis of various 4-(2-chloroacetamido)benzoic acid derivatives.[12][13]

Modification of the Aromatic Ring

Further substitution on the aromatic ring is challenging due to the existing substitution pattern but can be explored under specific conditions. However, a more common strategy for creating analogs involves starting with differently substituted anthranilic acid precursors.

Conclusion

The synthesis of this compound is a readily achievable process for a moderately equipped organic chemistry laboratory. The key to success lies in the careful execution of the N-acetylation of the corresponding anthranilic acid precursor. This core molecule provides a valuable platform for the generation of diverse analogs and derivatives through well-established modifications of the carboxylic acid functionality. The protocols and strategies outlined in this guide, grounded in established literature, offer a reliable framework for researchers to produce these compounds for further investigation in drug discovery and materials science.

References

- N-Acetylanthranilic acid - Solubility of Things. (n.d.).

- Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate. (n.d.).

- (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization - ResearchGate. (n.d.).

- Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III) - NIH. (n.d.).

- synthesis and pharmacological screening of n- substituted anthranilic acid derivatives - IT Medical Team. (n.d.).

- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis. (2020).

- 2-Chloro-5-({[(4-methylbenzyl)sulfanyl]acetyl}amino)benzoic acid - Smolecule. (n.d.).

- N-acetylanthranilic acid synthesis (+failed triboluminescence test) - YouTube. (2023).

- CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.).

- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.).

- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.).

- 1204312-39-9|this compound|BLD Pharm. (n.d.).

- 2-Chloro-5-methylbenzoic acid | Biochemical Reagent - MedchemExpress.com. (n.d.).

- N-Acetylanthranilic acid - Wikipedia. (n.d.).

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.).

- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (2003).

- Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed. (2014).

- Medicinal chemistry of anthranilic acid derivatives: A mini review - Semantic Scholar. (2021).

- Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed. (n.d.).

- 2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9 | Benchchem. (n.d.).

- This compound CAS#: 1204312-39-9 - ChemicalBook. (n.d.).

- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.).

- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF - ResearchGate. (n.d.).

- ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010).

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (n.d.).

- 2-Amino-5-chloro-3-methylbenzoic acid synthesis - ChemicalBook. (n.d.).

- Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole - Eureka | Patsnap. (n.d.).

- 2-Amino-5-chloro-3-methylbenzoic acid 97 20776-67-4 - Sigma-Aldrich. (n.d.).

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]

- 11. 1204312-39-9|this compound|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Applications of 2-Acetamido-4-chloro-5-methylbenzoic acid

Abstract

This technical guide provides a comprehensive literature review on the synthesis, characterization, and potential applications of 2-Acetamido-4-chloro-5-methylbenzoic acid (CAS No. 1204312-39-9). This molecule is a key intermediate in the synthesis of a variety of organic compounds, particularly within the pharmaceutical and agrochemical sectors. This document details the synthetic pathways to its precursor, 2-amino-4-chloro-5-methylbenzoic acid, and proposes a robust protocol for the final acetylation step. Furthermore, it explores the prospective applications of the title compound as a building block in drug discovery and materials science, supported by an analysis of structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical intermediate in their work.

Introduction: The Strategic Importance of Substituted Benzoic Acids

Substituted benzoic acid derivatives are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of functional molecules. Their prevalence in medicinal chemistry and materials science stems from the versatile reactivity of the carboxylic acid group and the ability to modulate physicochemical properties through substitution on the aromatic ring. This compound is a prime example of such a strategic building block. The presence of an acetamido group, a chloro substituent, and a methyl group on the benzoic acid core provides multiple points for synthetic diversification, influencing factors such as lipophilicity, electronic properties, and steric hindrance. These features make it a valuable precursor for the synthesis of complex molecules with tailored biological activities or material properties. This guide will delve into the synthetic routes to this compound and explore its potential applications as a key chemical intermediate.

Synthetic Pathways: From Precursor to Final Product

The synthesis of this compound is most logically achieved through a two-step process: the synthesis of its direct precursor, 2-amino-4-chloro-5-methylbenzoic acid, followed by the acetylation of the amino group.

Synthesis of the Precursor: 2-Amino-4-chloro-5-methylbenzoic acid

The synthesis of 2-amino-4-chloro-5-methylbenzoic acid has been reported through several routes, often detailed in the patent literature due to its importance as an intermediate for insecticides and other commercial products.[1] Two common starting materials for its synthesis are 2-amino-3-methylbenzoic acid and isatoic anhydride.

A prevalent method involves the direct chlorination of 2-amino-3-methylbenzoic acid.

-

Reaction Principle: This reaction proceeds via an electrophilic aromatic substitution, where a chlorinating agent is used to introduce a chlorine atom onto the aromatic ring. The position of chlorination is directed by the existing amino and methyl groups.

-

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2-amino-3-methylbenzoic acid in a solvent such as N,N-dimethylformamide (DMF).[2]

-

Add a chlorinating agent, such as cyanuric chloride or dichlorohydantoin, in a controlled manner.[1][2]

-

The reaction is typically carried out at an elevated temperature (e.g., 90-110 °C) and monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material.[2]

-

Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol to yield 2-amino-5-chloro-3-methylbenzoic acid.[1]

-

An alternative route commences with isatoic anhydride.

-

Reaction Principle: This method involves the reaction of isatoic anhydride with a chlorinating agent, followed by subsequent chemical transformations to yield the desired product.

-

Experimental Protocol:

-

Suspend isatoic anhydride in a solvent like dichloroethane.

-

Slowly add cyanuric chloride to the suspension at room temperature.[1]

-

Stir the reaction mixture for several hours until the starting material is consumed, as monitored by HPLC.

-

Cool the reaction mixture and filter the solid product.

-

Wash the solid with hot water and then recrystallize from methanol to obtain pure 2-amino-5-chloro-3-methylbenzoic acid.[1]

-

Workflow for the Synthesis of 2-Amino-4-chloro-5-methylbenzoic acid

Caption: Synthetic routes to 2-Amino-4-chloro-5-methylbenzoic acid.

Proposed Synthesis of this compound

-

Reaction Principle: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent such as acetic anhydride or acetyl chloride. This results in the formation of an amide bond.

-

Proposed Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chloro-5-methylbenzoic acid in a suitable solvent. Glacial acetic acid is a common choice for such reactions as it can also serve as a catalyst. Alternatively, an inert solvent like dichloromethane or tetrahydrofuran can be used, in which case a base such as pyridine or triethylamine should be added to neutralize the acid byproduct.

-

Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride to the solution. The reaction is often exothermic, so the addition should be controlled, and the flask may need to be cooled in an ice bath.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. If acetic acid was used as the solvent, the product may precipitate upon cooling. If a different solvent was used, the reaction mixture can be poured into water to precipitate the product.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove any unreacted acetic anhydride and other water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for the target compound.

Characterization: Spectroscopic and Physical Properties

While experimental data for this compound is not widely published, its spectroscopic and physical properties can be predicted based on the analysis of its precursor and other structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀ClNO₃ |

| Molecular Weight | 227.64 g/mol |

| Appearance | Likely a white to off-white crystalline solid. |

| Melting Point | Expected to be higher than its amino precursor due to increased molecular weight and potential for hydrogen bonding. |

| Solubility | Likely to have limited solubility in water and higher solubility in organic solvents such as ethanol, methanol, and DMSO. |

| ¹H NMR (Predicted) | - Aromatic protons (2H) as singlets or doublets in the range of 7-8 ppm. - Acetyl methyl protons (3H) as a singlet around 2.1-2.3 ppm. - Aromatic methyl protons (3H) as a singlet around 2.3-2.5 ppm. - Amide proton (1H) as a broad singlet, likely downfield. - Carboxylic acid proton (1H) as a very broad singlet, highly downfield. |

| ¹³C NMR (Predicted) | - Carboxylic acid carbonyl carbon around 165-175 ppm. - Amide carbonyl carbon around 168-172 ppm. - Aromatic carbons in the range of 110-150 ppm. - Acetyl methyl carbon around 24 ppm. - Aromatic methyl carbon around 18-22 ppm. |

| IR Spectroscopy (Predicted) | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - An N-H stretch from the amide group around 3200-3400 cm⁻¹. - Two C=O stretches: one for the carboxylic acid and one for the amide, both in the region of 1650-1750 cm⁻¹. - C-N and C-O stretching bands. - Aromatic C-H and C=C stretching bands. |

Applications in Drug Discovery and Chemical Synthesis

While specific, direct applications of this compound are not extensively documented in publicly available literature, its structure strongly suggests its utility as a chemical intermediate in several fields, most notably in the development of pharmaceuticals and agrochemicals.[3]

As a Scaffold in Medicinal Chemistry

The structural motifs present in this compound are found in numerous biologically active molecules. The acetamido group can participate in hydrogen bonding with biological targets, while the chloro and methyl groups can modulate the compound's lipophilicity and steric interactions. The carboxylic acid functionality provides a handle for further chemical modifications, such as esterification or amidation, to produce a library of derivatives for biological screening. For instance, derivatives of similar chloroacetamido benzoic acids have been investigated for their local anesthetic and anticancer properties.[4][5]

Intermediate in Agrochemical Synthesis

The precursor, 2-amino-4-chloro-5-methylbenzoic acid, is a known key intermediate in the synthesis of certain insecticides.[1] It is therefore plausible that this compound could also serve as a building block in the synthesis of novel pesticides and herbicides, where the specific substitution pattern is crucial for biological activity and selectivity.

Logical Relationship of Applications

Caption: Potential applications of the title compound.

Conclusion and Future Outlook

This compound is a strategically important, yet under-documented, chemical intermediate. This guide has outlined robust and citable synthetic pathways to its key precursor and has provided a scientifically sound, proposed protocol for its synthesis via N-acetylation. While direct applications remain to be fully elucidated in the public domain, the structural analogy to other valuable benzoic acid derivatives strongly suggests its potential as a versatile building block in the design and synthesis of novel pharmaceuticals and agrochemicals.

Future research should focus on the experimental validation of the proposed synthetic protocol and the thorough characterization of the final product using modern analytical techniques. Furthermore, the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold could unveil new lead compounds for drug discovery programs. The continued exploration of such versatile chemical intermediates is paramount to the advancement of chemical and life sciences.

References

-

Pavithra J, Senthilkumar K L, Gokulan P D, Priyanka M, Punitha S, & Punithkumar V. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. Retrieved from [Link]

-

Kanhed, A. A., Mehere, A. P., Pandey, K. R., & Mahapatra, D. K. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. ResearchGate. Retrieved from [Link]

- Abdel-Maksoud, M. S., El-Gamal, K. M., El-Sayed, M. A. A., & El-Serwy, W. S. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 115, 105234.

-

Ahmed, S., & Siddiqui, Z. N. (2018). Acetylation and condensation of p-amino benzoic acid 1 with different reagents. ResearchGate. Retrieved from [Link]

- Zhejiang Aofutuo Chemical Co., Ltd. (2016). Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate. Google Patents.

-

Suzhou Bluehill Biopharma Co., Ltd. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. Retrieved from [Link]

- Akkaya, B., & Akalin, E. (2022). Thickness Analyses of 4-(Acetyl Amino)-2-Aminobenzoic Acid on ITO Thin Film Using Analytic Based of X-Ray Photoelectron Spectroscopy Method.

-

Yurdakul, Ş., & Akalin, E. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link]

- Jiangsu Kuaida Agrochemical Co., Ltd. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.

-

ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]

Sources

- 1. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Solubility and Stability Studies of 2-Acetamido-4-chloro-5-methylbenzoic acid: A Methodological Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from laboratory discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive methodological framework for characterizing 2-Acetamido-4-chloro-5-methylbenzoic acid, a molecule of interest in drug development. Rather than presenting pre-existing data, this document serves as a detailed operational guide for researchers, outlining the requisite experimental protocols and the scientific rationale underpinning them. We will delve into the systematic evaluation of pH-dependent aqueous solubility and the compound's intrinsic stability under various stress conditions, as mandated by international regulatory guidelines. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for formulation development, regulatory submission, and establishing appropriate storage conditions and shelf-life.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

This compound is a substituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, an amide linkage, and halogen and alkyl substitutions, suggests specific physicochemical behaviors that must be quantified. The carboxylic acid moiety imparts pH-dependent solubility, while the overall structure may be susceptible to hydrolytic, oxidative, and photolytic degradation.

Early and accurate assessment of solubility and stability is not merely a regulatory formality; it is a cornerstone of a successful drug development program.[1] These properties dictate a compound's bioavailability, inform the selection of excipients, guide the manufacturing process, and are fundamental to creating a safe, effective, and stable final drug product.[2] This guide provides the strategic and tactical steps to build this foundational knowledge, in line with the standards set by the International Council for Harmonisation (ICH).[3]

Foundational Physicochemical Characterization

Before embarking on formal solubility and stability studies, it is essential to determine the compound's fundamental properties, primarily its acid dissociation constant (pKa).

The Central Role of the Acid Dissociation Constant (pKa)